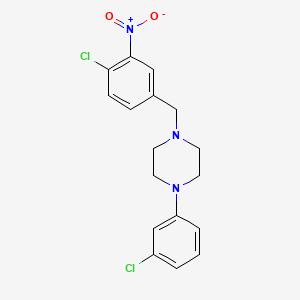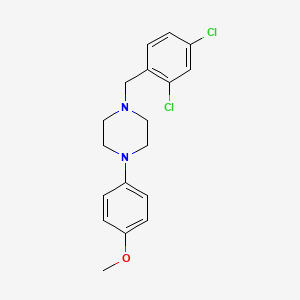
1-(4-chloro-3-nitrobenzyl)-4-(3-chlorophenyl)piperazine
Descripción general
Descripción
1-(4-chloro-3-nitrobenzyl)-4-(3-chlorophenyl)piperazine is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments. In
Mecanismo De Acción
1-(4-chloro-3-nitrobenzyl)-4-(3-chlorophenyl)piperazine acts as a selective serotonin reuptake inhibitor (SSRI) by inhibiting the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can help to alleviate symptoms of depression and anxiety. The compound has also been shown to have affinity for other neurotransmitter receptors, including dopamine and norepinephrine receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 1-(4-chloro-3-nitrobenzyl)-4-(3-chlorophenyl)piperazine can increase the concentration of serotonin in the brain, leading to antidepressant and anxiolytic effects. Additionally, this compound has been shown to have effects on other neurotransmitters, including dopamine and norepinephrine. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chloro-3-nitrobenzyl)-4-(3-chlorophenyl)piperazine has advantages and limitations for use in laboratory experiments. One advantage is that it has a high affinity for the serotonin transporter, making it a useful tool for studying the serotonin system. However, limitations include the potential for off-target effects on other neurotransmitter systems, as well as the need for further research to fully understand its mechanism of action.
Direcciones Futuras
For research on 1-(4-chloro-3-nitrobenzyl)-4-(3-chlorophenyl)piperazine include exploring its potential therapeutic applications in the treatment of depression and anxiety disorders. Additionally, further research is needed to fully understand its mechanism of action and its effects on other neurotransmitter systems. This compound may also have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia.
Aplicaciones Científicas De Investigación
1-(4-chloro-3-nitrobenzyl)-4-(3-chlorophenyl)piperazine has been studied for its potential therapeutic applications, including as an antidepressant and anxiolytic agent. Studies have shown that this compound has a high affinity for the serotonin transporter and can inhibit the reuptake of serotonin. This mechanism of action is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants. Additionally, this compound has been shown to have anxiolytic effects in animal models, indicating potential use in the treatment of anxiety disorders.
Propiedades
IUPAC Name |
1-[(4-chloro-3-nitrophenyl)methyl]-4-(3-chlorophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c18-14-2-1-3-15(11-14)21-8-6-20(7-9-21)12-13-4-5-16(19)17(10-13)22(23)24/h1-5,10-11H,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRDQFAFQDBRJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(5-bromo-2-thienyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3742723.png)

![4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B3742745.png)




![1-(4-chlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742771.png)
![2,6-di-tert-butyl-4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B3742777.png)

![2-[4-(2-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B3742801.png)
